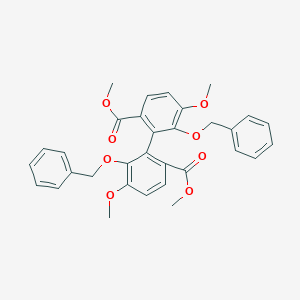

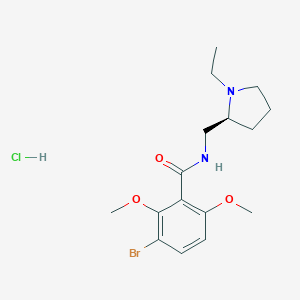

2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials and reagents that may be similar to those needed for the synthesis of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid as described in the second paper involves acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . This suggests that similar ketones and esters might be involved in the synthesis of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester can be determined using spectral analysis and X-ray diffraction studies, as demonstrated in the first paper . The crystal structure of (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester provides an example of how the dihedral angle between aromatic rings can be measured, which could be relevant for understanding the three-dimensional conformation of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester, they do provide examples of how related compounds can participate in various chemical interactions. For example, the crystal structure of a related compound is stabilized by C-H…O and C-H…π hydrogen bonds . These types of interactions could also be relevant for the compound , affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester can be inferred from related compounds. The crystallographic data provided for a related compound indicates that such molecules can crystallize in specific space groups and have defined unit-cell parameters . Additionally, the introduction of a pH gradient separation in the synthesis of 2-hydroxy-4-methyl benzoic acid suggests that the acidity or basicity of the environment can influence the synthesis and properties of similar compounds .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Functions

The compound 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester has been studied for its potential immunomodulatory functions. In particular, a derivative of this compound, NCX-4016, has shown to regulate immune cell bioenergetics. NCX-4016, when delivered to T lymphocytes and monocytes, causes a transitory inhibition of cell respiration and a significant reduction in cellular ATP. This leads to a reversible inhibition of cell proliferation and various cytokine secretions. These effects are not replicated by selective and nonselective cyclooxygenase 2 inhibitors, highlighting the unique mechanism of NCX-4016 and its derivatives (Fiorucci et al., 2004).

Hydrolysis Mechanisms

Research has also focused on the hydrolysis mechanisms of esters similar to 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester. For instance, the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, including derivatives similar to the compound , has been studied. This research helps in understanding the chemical behavior and stability of these compounds under various conditions (Bauerová & Ludwig, 2000).

Lyotropic Behavior

A study on the synthesis and lyotropic behavior of mesogen-linked cellulose acetates used esters like 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester. These compounds formed cholesteric lyotropic phases in certain solutions, contributing to our understanding of liquid crystalline behavior in these types of chemical structures (Wu et al., 2004).

Copolymerization Processes

In the field of polymer science, the study of the copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid has revealed insights into the reaction mechanisms and side reactions, including those involving 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester derivatives. Understanding these processes is crucial for developing new polymeric materials with specific properties (Han et al., 1996).

Protective Group Synthesis

Another area of application is in the development of temporary protective groups for alcohols, such as the 2-(prenyloxymethyl)benzoyl group. Research in this area can lead to advancements in organic synthesis techniques, which are essential for the development of various pharmaceuticals and other complex organic compounds (Vatèle, 2005).

Antiadhesive Properties

Furthermore, the antiadhesive properties of NCX-4016, a derivative of 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester, on neutrophil-endothelial cell adherence have been explored. This research contributes to our understanding of the compound's potential use in reducing inflammation and improving vascular health (Fiorucci et al., 2004).

Eigenschaften

IUPAC Name |

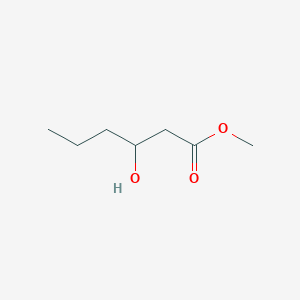

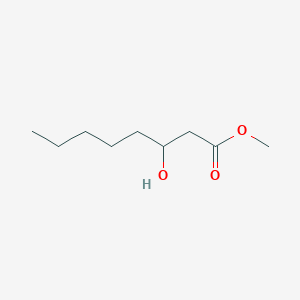

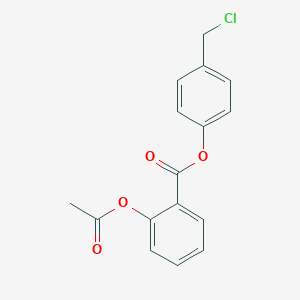

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVHLAMKCLTACJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446212 |

Source

|

| Record name | 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester | |

CAS RN |

410071-22-6 |

Source

|

| Record name | 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.